synthesis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
synthesis of 5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one
An In-depth Technical Guide to the Synthesis of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical laboratory protocols for the preparation of 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one. Designed for researchers, medicinal chemists, and professionals in drug development, this document emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and reproducibility.
Introduction and Strategic Overview
5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its derivatives serve as crucial intermediates in the synthesis of more complex pharmacologically active molecules.[4]
The synthesis of this specific target molecule is primarily contingent on the successful preparation of its key precursor, 2-amino-4-chloro-5-methylphenol . Once this intermediate is obtained, a cyclization reaction is employed to form the final oxazolone ring. This guide will detail a robust and logical synthetic strategy, from common starting materials to the final, purified product.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis simplifies the synthesis by breaking down the target molecule into more readily available precursors. The primary disconnection strategy for 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one involves the cleavage of the carbamate C-O and C-N bonds of the heterocyclic ring. This leads directly back to the key intermediate, 2-amino-4-chloro-5-methylphenol, and a carbonyl source.
The synthesis of the 2-amino-4-chloro-5-methylphenol intermediate itself can be envisioned starting from the commercially available 4-chloro-3-methylphenol . The strategy involves two main transformations: regioselective nitration followed by reduction.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 2-Amino-4-chloro-5-methylphenol
This section details the two-step synthesis of the crucial o-aminophenol intermediate from 4-chloro-3-methylphenol.
Step 1: Regioselective Nitration of 4-Chloro-3-methylphenol
The introduction of a nitro group ortho to the hydroxyl group is the first critical step. The hydroxyl group is a strong activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, nitration is directed to the two available ortho positions (C2 and C6). The methyl group at C3 provides some steric hindrance at the C2 position, while the chloro group at C4 also influences the electron density. However, nitration predominantly occurs at the C2 position, which is activated by the hydroxyl group and sterically less hindered than the C6 position (flanked by a methyl and a chloro group).
Protocol 1: Nitration
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In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 4-chloro-3-methylphenol (1 equiv.) to concentrated sulfuric acid. Maintain the temperature below 10 °C.
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Once the phenol has completely dissolved, cool the mixture to 0-5 °C.
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Slowly add a nitrating mixture (a pre-cooled solution of concentrated nitric acid (1.1 equiv.) in concentrated sulfuric acid) dropwise, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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A yellow solid, 4-chloro-5-methyl-2-nitrophenol, will precipitate.
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Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Reduction of 4-Chloro-5-methyl-2-nitrophenol
The reduction of the nitro group to an amine is a standard transformation that can be achieved through various methods. Catalytic hydrogenation is often preferred due to its clean nature and high yields. An alternative is the use of a metal in an acidic medium, such as iron in acetic acid or hydrochloric acid.[5]
Protocol 2: Catalytic Hydrogenation
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Charge a hydrogenation vessel with 4-chloro-5-methyl-2-nitrophenol (1 equiv.) and a suitable solvent such as methanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
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Seal the vessel and purge with nitrogen, then with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake and by TLC analysis.
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Once the reaction is complete (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Wash the Celite® pad with the reaction solvent.
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Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude 2-amino-4-chloro-5-methylphenol, which can be purified by recrystallization if necessary.
Cyclization to 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
The final step is the formation of the benzoxazolone ring from the synthesized o-aminophenol. This is a cyclocarbonylation reaction. While historically conducted with highly toxic phosgene gas, safer and more convenient phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) are now standard. An alternative, cost-effective method involves heating with urea.
Method A: Cyclization using Triphosgene (Recommended for High Purity)
Triphosgene, a stable solid, acts as a phosgene equivalent in the presence of a base. The reaction proceeds via the formation of a chloroformate intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group to close the ring.
Caption: Workflow for triphosgene-mediated cyclization.
Protocol 3: Triphosgene-Mediated Cyclization
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Dissolve 2-amino-4-chloro-5-methylphenol (1 equiv.) and triethylamine (2.5 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve triphosgene (0.4 equiv.) in anhydrous THF.
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Add the triphosgene solution dropwise to the cooled aminophenol solution over 30 minutes. A precipitate of triethylamine hydrochloride will form.
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After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
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Extract the product into ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Method B: Cyclization using Urea (Greener Alternative)
This method involves heating the o-aminophenol with excess urea at high temperatures. The urea decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the aminophenol. This is followed by an intramolecular cyclization with the elimination of ammonia.[1] This method avoids toxic reagents but may require higher temperatures and longer reaction times, sometimes resulting in lower yields or more byproducts.
Protocol 4: Urea-Mediated Cyclization
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Combine 2-amino-4-chloro-5-methylphenol (1 equiv.) and urea (2-3 equiv.) in a round-bottom flask.
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Heat the mixture to 140-160 °C (oil bath). The mixture will melt and ammonia gas will evolve.
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Maintain this temperature for 2-4 hours, monitoring by TLC.
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After cooling to room temperature, treat the solidified reaction mass with dilute hydrochloric acid to dissolve any unreacted starting material and excess urea.
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Filter the remaining solid, which is the crude product.
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Wash the solid with water and then purify by recrystallization.
Data Presentation and Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol [6] |
| Appearance | Off-white to light brown solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~7.2 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~2.2 (s, 3H, CH₃). Note: Chemical shifts are predictive. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~155 (C=O), ~142 (C-O), ~130 (C-N), ~128-110 (Ar-C), ~18 (CH₃). Note: Chemical shifts are predictive. |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1750 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec (ESI) | [M-H]⁻ at m/z 182.01 |
Safety and Handling
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General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
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Reagent-Specific Hazards:
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Concentrated Acids (Sulfuric, Nitric): Highly corrosive. Handle with extreme care. Always add acid to water/ice, never the reverse.
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Triphosgene: Toxic. Although more stable than phosgene, it can release phosgene upon contact with moisture or heat. Handle with caution and quench any residual reagent with a basic solution (e.g., NaOH solution) before disposal.
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Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use in an area free of ignition sources.
-
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Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Mudireddy, R. R., et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PubMed Central. [Link]
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Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Verma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
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ResearchGate. Scope of 2-aminophenols 1 and aldehydes 2. [Link]
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Urazbaeva, Z. G., et al. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. [Link]
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Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
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MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
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PrepChem.com. Preparation of 2-amino-4-chlorophenol. [Link]
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ScienceOpen. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
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Oakwood Chemical. 5-Chloro-6-hydroxybenzo[d]oxazol-2(3H)-one. [Link]
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Organic Chemistry Portal. Benzoxazolone synthesis. [Link]
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PubMed Central. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
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